molecular formula C16H8Cl3NO B1420626 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 40846-33-1

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No. B1420626
CAS RN: 40846-33-1
M. Wt: 336.6 g/mol
InChI Key: XAXRDHSWWFVAPD-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular weight of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is 336.60 . The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .


Physical And Chemical Properties Analysis

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a solid at ambient temperature . Its molecular weight is 336.60 .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Antimalarial Properties

Quinolines are known for their antimalarial properties . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anticancer Activity

Some quinoline derivatives have shown potent antiproliferative activity against cancer cells . For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells .

Antiviral Properties

Quinolines are also known for their antiviral properties . They can inhibit the replication of various viruses, providing a potential treatment for viral infections .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives are known to have antidepressant and anticonvulsant effects . They can be used in the treatment of various neurological disorders, including depression and epilepsy .

Anti-inflammatory Effects

Quinolines have anti-inflammatory effects . They can be used in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease .

Pharmaceutical Testing

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRDHSWWFVAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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